4,4,4-Trifluorovaline
Overview
Description
4,4,4-Trifluorovaline is a fluorinated analogue of the amino acid valine, which has been the subject of various synthetic strategies due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The presence of trifluoromethyl groups is known to impart unique physical and chemical properties to molecules, making them of particular interest in the development of new pharmaceuticals and materials .
Synthesis Analysis
The synthesis of 4,4,4-trifluorovaline has been approached through different routes. One method involves indium-mediated allylation of glyceraldimines followed by protection of the amino group to yield both (2R,3S)-4,4,4-trifluorovaline and its enantiomer . Another approach utilizes 4,4,4-trifluorocrotonaldehyde as a precursor, which can be transformed into various products with trifluoromethylated stereogenic centers, although this method does not directly yield 4,4,4-trifluorovaline . An alternative synthesis starts from 4,4,4-trifluoro-3-methylbutanoic acid, which undergoes a series of transformations including oxidative rearrangement and hydrogenation to produce (2S,3S)-4,4,4-trifluorovaline . Additionally, a synthesis of hexafluorovaline, a closely related compound, has been reported, which provides insights into the chirality and synthetic strategies of fluorinated amino acids .
Molecular Structure Analysis
The molecular structure of 4,4,4-trifluorovaline and related compounds has been studied using various analytical techniques. For instance, X-ray structural analysis has been employed to determine the configuration and conformation of molecules in the solid state, revealing details such as intramolecular interactions and the spatial arrangement of functional groups . These studies are crucial for understanding the properties of the molecule and for confirming the stereochemistry of synthesized compounds .
Chemical Reactions Analysis
The reactivity of 4,4,4-trifluorovaline has not been extensively detailed in the provided papers. However, the synthesis routes suggest that the molecule can participate in typical amino acid reactions, such as protection/deprotection of amino groups, and can serve as a precursor for further functionalization. The presence of the trifluoromethyl group may also influence the molecule's reactivity, potentially leading to unique chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4,4-trifluorovaline are influenced by the trifluoromethyl groups, which can affect the molecule's hydrophobicity, acidity, and overall stability. These properties are important for the molecule's potential use in drug design, as they can impact the pharmacokinetics and biological activity of the compound. The papers provided do not offer extensive data on these properties, but the synthesis and structural analyses imply that 4,4,4-trifluorovaline would exhibit distinct behavior compared to its non-fluorinated counterpart .
Scientific Research Applications
Protein Folding and Stability
- Folding Kinetics and Thermodynamics in Proteins : The incorporation of 4,4,4-trifluorovaline in place of valine in a globular protein significantly alters its folding kinetics and thermodynamics. In a study by Horng and Raleigh (2003), the substitution resulted in increased stability and faster folding compared to the wild type, showcasing trifluorovaline's potential in protein engineering (Horng & Raleigh, 2003).
Synthesis and Chemical Transformations
- Stereoselective Syntheses : Pigza, Quach, and Molinski (2009) demonstrated stereoselective syntheses of 4,4,4-trifluorovaline, highlighting its value in creating fluorinated amino acids, which are crucial in pharmaceuticals (Pigza, Quach, & Molinski, 2009).
- Efficient Synthesis of Fluorinated Amino Acids : Ojima et al. (1989) reported efficient syntheses of various fluorinated amino acids, including 4,4,4-trifluorovaline, illustrating its importance in creating compounds for medical research (Ojima et al., 1989).
Catalytic and Chemical Reactions
- Trifluoromethylation Mechanisms : Levin et al. (2017) discovered a mechanism for forming carbon-trifluoromethyl bonds, providing insights into the chemical properties and potential applications of trifluoromethyl compounds like 4,4,4-trifluorovaline (Levin et al., 2017).
- Lewis Acid Catalysis : Ishihara et al. (1996) found that scandium trifluoromethanesulfonate, a compound related to trifluorovaline, acts as a highly effective catalyst in organic synthesis, suggesting potential catalytic applications for trifluorovaline derivatives (Ishihara et al., 1996).
Molecular and Structural Studies
- Conformational Analysis : Lu et al. (2020) conducted a study on 4,4,4-trifluoro-1-butanol, a molecule structurally related to 4,4,4-trifluorovaline, providing insights into the conformational behavior of fluorinated compounds (Lu et al., 2020).
Fluorinated Compounds in Medicinal Chemistry
- Applications in Pharmaceuticals : Jeschke, Baston, and Leroux (2007) highlighted the significance of fluorinated compounds like 4,4,4-trifluorovaline in medicinal chemistry, particularly in the development of various therapeutic drugs (Jeschke, Baston, & Leroux, 2007).
properties
IUPAC Name |
2-amino-4,4,4-trifluoro-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c1-2(5(6,7)8)3(9)4(10)11/h2-3H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOLXXJPOPIBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936352 | |
Record name | 4,4,4-Trifluorovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluorovaline | |
CAS RN |
16063-79-9 | |
Record name | 16063-79-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4,4-Trifluorovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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